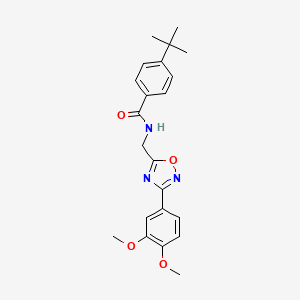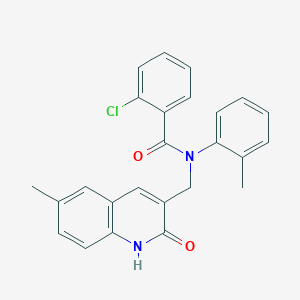
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline-based derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and signaling pathways in cancer cells. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, it has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is its high purity and stability, which makes it suitable for use in lab experiments. In addition, it has been found to have low toxicity and high solubility, which makes it easy to administer to cells and animals. However, one of the limitations of this compound is its relatively low potency compared to other anti-cancer agents. Therefore, higher concentrations may be required to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One area of interest is the development of more potent derivatives of this compound that can be used for cancer therapy. Another direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the identification of new targets for cancer therapy. Furthermore, the antimicrobial properties of this compound could be explored further for the development of new antibiotics. Finally, the potential use of this compound in combination with other anti-cancer agents could be investigated to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the condensation of 2-hydroxy-6-methylquinoline-3-carbaldehyde with o-toluidine, followed by the reaction with 2-chlorobenzoyl chloride. The resulting product is a white solid with a purity of over 98%, as confirmed by HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-11-12-22-18(13-16)14-19(24(29)27-22)15-28(23-10-6-3-7-17(23)2)25(30)20-8-4-5-9-21(20)26/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQYCEUMLCITBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

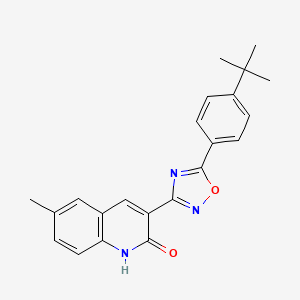


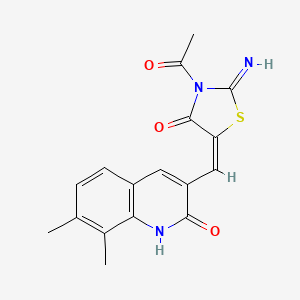
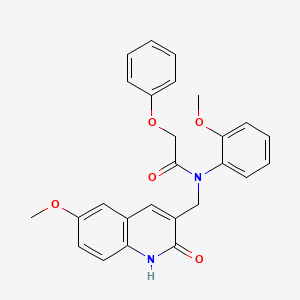
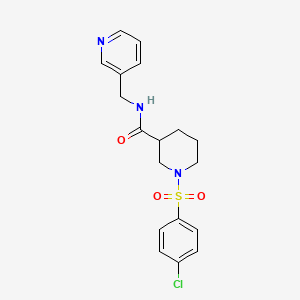
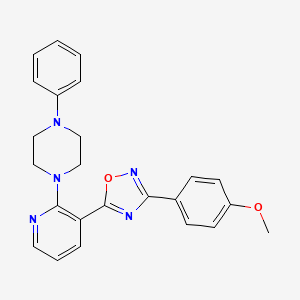
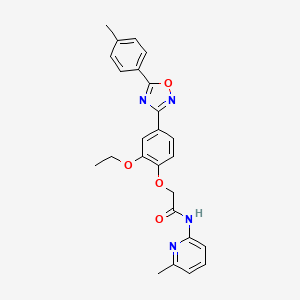
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7688489.png)

![1-{N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7688513.png)
